

In-Depth Technical Guide: Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Veratrole-d2-1	
Cat. No.:	B15561472	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Veratrole-d2-1**, a deuterated analog of veratrole (1,2-dimethoxybenzene). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotopelabeled compounds for various analytical and research applications.

Introduction

Veratrole-d2-1 is a synthetically modified version of veratrole where two hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties. This characteristic makes **Veratrole-d2-1** a valuable tool in a range of scientific applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

While a specific CAS number for "**Veratrole-d2-1**" is not readily available in public databases, it is recognized as a commercially available deuterated standard. For instance, it is listed by MedChemExpress with the product identifier HY-B1812S4. The parent compound, veratrole, has the CAS number 91-16-7.[1][2][3][4] The "-1" designation in the name likely indicates the position of one of the deuterium atoms, though the exact isomeric distribution would need to be confirmed by supplier-specific documentation.

Physicochemical Properties



The quantitative data for **Veratrole-d2-1** is not extensively published. However, its physical and chemical properties are expected to be very similar to those of unlabeled veratrole, with the primary difference being its molecular weight. The properties of veratrole are well-documented and are summarized in the table below for reference.

Property	Value (for Veratrole)
Molecular Formula	C ₈ H ₈ D ₂ O ₂
Molecular Weight	~140.18 g/mol (calculated)
Appearance	Expected to be a colorless liquid or solid
Melting Point	22-23 °C
Boiling Point	206-207 °C
Density	1.084 g/cm ³
Solubility	Slightly soluble in water; soluble in alcohol and ether

Note: The molecular weight of **Veratrole-d2-1** is calculated based on the substitution of two hydrogen atoms with deuterium. The other properties are those of the non-deuterated parent compound, veratrole, and are provided for reference.

Experimental Protocols

Detailed experimental protocols specifically citing "Veratrole-d2-1" are not widely available in the public domain. However, its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Below is a generalized protocol illustrating its use.

Protocol: Quantification of Veratrole in a Biological Matrix using GC-MS with **Veratrole-d2-1** as an Internal Standard

Objective: To accurately quantify the concentration of veratrole in a plasma sample.

Materials:



- Plasma sample
- Veratrole-d2-1 (as internal standard)
- Veratrole (for calibration curve)
- Organic solvent (e.g., ethyl acetate)
- · GC-MS system

Procedure:

- Sample Preparation:
 - Thaw plasma samples to room temperature.
 - To a 100 μ L aliquot of the plasma sample, add a known amount of **Veratrole-d2-1** solution (e.g., 10 μ L of a 1 μ g/mL solution).
 - Vortex briefly to mix.
- Liquid-Liquid Extraction:
 - Add 500 μL of ethyl acetate to the plasma sample.
 - Vortex vigorously for 2 minutes to extract veratrole and the internal standard.
 - Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
 - Carefully transfer the upper organic layer to a clean microcentrifuge tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - \circ Reconstitute the residue in 50 μ L of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
- Calibration Curve Preparation:



- Prepare a series of calibration standards by spiking known concentrations of veratrole into a blank plasma matrix.
- Add the same amount of Veratrole-d2-1 internal standard to each calibration standard as was added to the unknown samples.
- Process the calibration standards using the same extraction procedure as the unknown samples.

• GC-MS Analysis:

- Inject 1 μL of the reconstituted extract onto the GC-MS system.
- Use a suitable GC column and temperature program to separate veratrole from other matrix components.
- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor characteristic ions for both veratrole and Veratrole-d2-1.

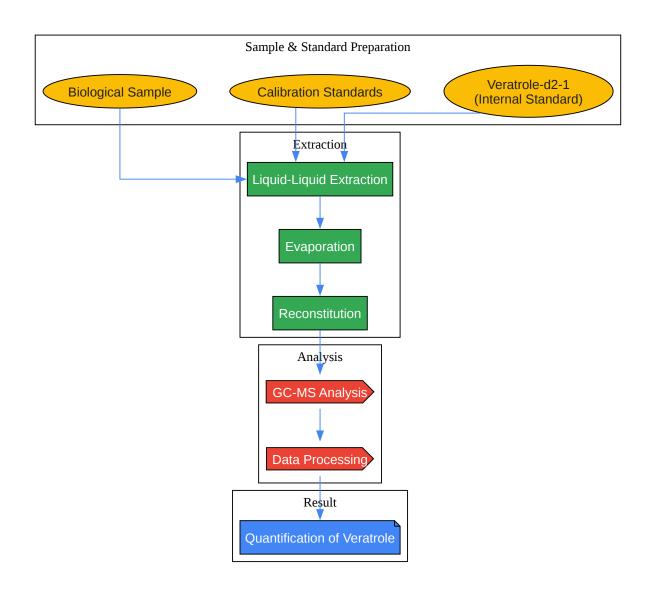
• Data Analysis:

- Calculate the peak area ratio of the analyte (veratrole) to the internal standard (Veratroled2-1) for each sample and calibration standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of veratrole in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Workflow for Quantitative Analysis

The use of **Veratrole-d2-1** as an internal standard follows a logical workflow to ensure accurate quantification by correcting for variations in sample preparation and instrument response.





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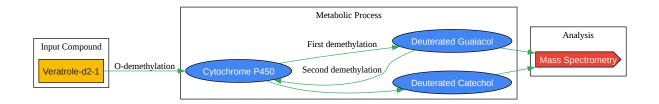
Caption: Workflow for quantitative analysis using an internal standard.



Signaling Pathway Application: Metabolic Tracer

While no specific signaling pathways involving **Veratrole-d2-1** have been detailed in the literature, its potential application as a metabolic tracer can be conceptualized. Veratrole itself is a naturally occurring compound in some plants and can be metabolized by certain microorganisms.[2] For example, it can be demethylated by cytochrome P-450 in Streptomyces setonii. **Veratrole-d2-1** could be used to trace the fate of veratrole in such metabolic pathways.

The diagram below illustrates a hypothetical metabolic pathway where **Veratrole-d2-1** is used as a tracer.



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Caption: Hypothetical metabolic tracing of **Veratrole-d2-1**.

Conclusion

Veratrole-d2-1 serves as a crucial analytical tool for researchers in various scientific disciplines. Its primary utility lies in its application as an internal standard for the accurate quantification of veratrole in complex matrices. While specific experimental protocols and signaling pathway involvement are not extensively documented, its role in metabolic tracing and quantitative analysis is well-established based on the principles of stable isotope labeling. This guide provides a foundational understanding for the application of **Veratrole-d2-1** in a research setting. For specific applications, it is recommended to consult the technical documentation provided by the supplier.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Veratrole-d2-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561472#veratrole-d2-1-cas-number]

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